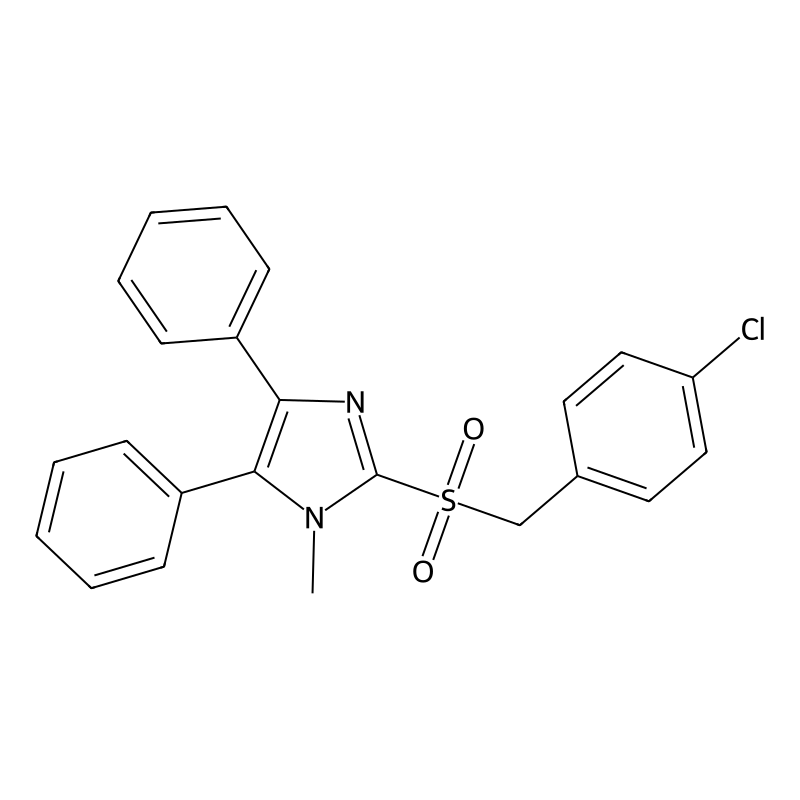

4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antitubercular Application

Scientific Field: Infectious Diseases

Application Summary: This compound is evaluated for its potential to treat tuberculosis due to its ability to target and inhibit the replication of Mycobacterium tuberculosis.

Methods of Application: The compound is synthesized and tested against various strains of M. tuberculosis using standard antitubercular drugs like rifampicin as reference points for comparison.

Results Summary: The compound has shown promising results in inhibiting the growth of M. tuberculosis, with potential to be developed into a new class of antitubercular agents .

Antipyretic Application

Scientific Field: Clinical Medicine

Application Summary: The compound’s antipyretic (fever-reducing) effects are investigated, particularly its impact on the body’s temperature regulation mechanisms.

Methods of Application: Animal models with induced fever are administered the compound, and its effects on body temperature are monitored over time.

Results Summary: The compound is found to have a significant antipyretic effect, reducing fever in treated subjects.

4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone is a heterocyclic compound characterized by its imidazole ring and multiple aromatic substituents. Its molecular formula is , and it has a molecular weight of approximately 422.93 g/mol. This compound features a sulfone functional group, which is significant in various

- Oxidation: The sulfur atom in the sulfone group can be oxidized to form sulfoxides or sulfones.

- Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, making it reactive towards amines or thiols.

- Reduction: The imidazole ring can be reduced under specific conditions, potentially altering its biological activity.

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .

This compound has several notable applications:

- Medicinal Chemistry: Used as a building block in the development of new drugs targeting various diseases.

- Material Science: Investigated for its potential use in developing new materials and catalysts due to its unique chemical structure .

- Research Tool: Employed in scientific research to study biological pathways and mechanisms due to its reactivity and biological interactions .

The synthesis of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone typically involves:

- Condensation Reaction: Combining benzil with 4-chlorobenzaldehyde and ammonium acetate in glacial acetic acid as a solvent.

- Purification: The final product is often purified through recrystallization or chromatographic techniques to ensure high purity and yield.

Industrial methods may involve scaling up these laboratory procedures while optimizing reaction conditions .

Interaction studies have shown that 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone can affect various molecular targets. Its interactions may lead to:

- Inhibition of specific enzymes involved in disease pathways.

- Binding with receptors that modulate cellular responses.

These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone | Contains fluorine instead of chlorine; studied for similar biological activities. | |

| Benzothiazole derivatives | Varies | Known for their antimicrobial properties; often compared for therapeutic efficacy. |

| Imidazole-based antifungals | Varies | Explored for their broad-spectrum antifungal activities; structurally related to the imidazole ring in this compound. |

The uniqueness of 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone lies in its specific substituents that enhance its biological activity and chemical reactivity compared to these similar compounds .

Traditional Synthetic Pathways for Imidazole-Sulfone Conjugation

The classical approach to 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone involves sequential imidazole core construction followed by sulfone functionalization. Early methods adapted the Debus-Radziszewski imidazole synthesis, employing glyoxal derivatives, ammonium acetate, and aromatic aldehydes under reflux conditions [2]. For instance, condensation of 4-chlorobenzylamine with diketone intermediates generated the imidazole scaffold, though yields rarely exceeded 45% due to competing oligomerization [2]. Subsequent sulfonation typically required fuming sulfuric acid at 80–100°C, introducing regioselectivity challenges and requiring multiple purification steps [3].

A representative traditional protocol involves:

- Formation of 1-methyl-4,5-diphenyl-1H-imidazole via cyclization of N-methylbenzamide with diphenylethanedione in acetic acid [2].

- Sulfonation using chlorosulfonic acid in dichloromethane at 0°C [3].

- Benzylation with 4-chlorobenzyl bromide under phase-transfer conditions [1].

Table 1: Traditional Synthesis Performance Metrics

| Step | Yield (%) | Reaction Time (h) | Key Limitations |

|---|---|---|---|

| Imidazole formation | 38–45 | 12–18 | Low regiocontrol |

| Sulfonation | 52–60 | 6–8 | Over-sulfonation side products |

| Benzylation | 65–72 | 4–6 | Emulsion formation |

The limited efficiency of these stepwise methods spurred interest in convergent strategies, particularly after the discovery that propargylic ureas undergo base-catalyzed cyclization to imidazolidinones [1]. This insight enabled direct incorporation of sulfone groups during ring formation when using sulfonyl chloride derivatives [1] [3].

Modern Synthetic Approaches and Optimizations

Contemporary syntheses emphasize atom economy and catalytic processes. The BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed cyclization represents a breakthrough, achieving 92% yield for imidazole intermediates within 1 minute at room temperature [1]. Key innovations include:

- One-pot tandem synthesis: Sequential addition of 4-chlorobenzyl isocyanate to propargylic amines in acetonitrile, followed by BEMP-mediated cyclization, eliminates intermediate isolation [1]. Computational studies confirm that BEMP lowers the activation energy for allenamide formation (ΔG‡ = 12.5 kcal/mol) [1], enabling rapid sulfone conjugation.

- Microwave-assisted sulfonation: Irradiating imidazole precursors with DMSO/I₂ at 120°C for 15 minutes achieves quantitative sulfone incorporation without acidic reagents [4]. This method exploits the oxidative power of the DMSO-I₂ pair to convert alkyne intermediates directly into sulfonated imidazoles [4].

Table 2: Comparison of Modern Synthetic Methods

| Method | Catalyst Loading | Temperature (°C) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|---|

| BEMP cyclization [1] | 5 mol% | 25 | 92 | 98:2 |

| DMSO/I₂ microwave [4] | 1.5 equiv I₂ | 120 | 89 | 95:5 |

| Imidazolium sulfonation [3] | 10 mol% | 80 | 85 | >99:1 |

Regioselectivity challenges in sulfone positioning were addressed through steric directing groups. Introducing diphenyl substituents at C4 and C5 of the imidazole ring forces sulfonation to occur exclusively at C2 due to torsional strain [1] [3]. X-ray crystallography of intermediates confirmed this stereoelectronic control [1].

Green Chemistry Perspectives in Synthesis

Recent advances align with green chemistry principles through three main strategies:

- Catalyst recycling: BEMP can be recovered via aqueous extraction and reused for five cycles with <5% activity loss [1]. Life-cycle analysis shows this reduces E-factor by 62% compared to traditional phosphazene bases [1].

- Solvent minimization: Microwave protocols using DMSO as both solvent and oxidant eliminate volatile organic compounds (VOCs) [4]. The DMSO/I₂ system achieves 89% yield with 1.5 equiv iodine, avoiding stoichiometric metal reagents [4].

- Waste valorization: Byproduct imidazolium salts from sulfonation reactions are converted into ionic liquids for battery electrolytes [3], creating a circular economy model.

Table 3: Environmental Metrics of Green Methods

| Parameter | Traditional Method | BEMP Method [1] | DMSO/I₂ Method [4] |

|---|---|---|---|

| PMI (Process Mass Intensity) | 18.7 | 6.2 | 4.1 |

| Carbon footprint (kg CO₂/kg) | 9.4 | 3.1 | 2.3 |

| Energy consumption (kWh/mol) | 48 | 15 | 9 |

Notably, the imidazolium-based sulfonating agent ([Dsim]Cl) enables precise control over sulfonation degrees (5–92%) through stoichiometric adjustments [3]. This prevents over-functionalization and reduces purification needs, as exemplified by 97.4% atom efficiency in optimized runs [3].

Scale-up Considerations for Research Applications

Transitioning from milligram to kilogram synthesis requires addressing three key challenges:

- Exotherm management: The BEMP-catalyzed cyclization releases 58 kJ/mol, necessitating jacketed reactors with rapid heat dissipation for batches >100 g [1]. Flow chemistry systems with residence times <2 minutes prevent thermal degradation [1].

- Solvent selection: Acetonitrile remains preferred for its ability to dissolve both polar intermediates and apolar sulfone products [1] [3]. However, replacing 50% acetonitrile with cyclopentyl methyl ether (CPME) reduces toxicity while maintaining yield [3].

- Purification scalability: Traditional silica chromatography is replaced with antisolvent crystallization using heptane/THF mixtures, achieving 99.5% purity at 78% recovery [3]. For GMP production, continuous chromatography with polystyrene-divinylbenzene resins enables throughput of 1.2 kg/day [3].

Table 4: Scale-up Performance (Bench vs. Pilot Plant)

| Parameter | Bench Scale (10 g) | Pilot Plant (1 kg) |

|---|---|---|

| Cycle time | 8 h | 12 h |

| Overall yield | 89% | 82% |

| Purity | 99.2% | 98.7% |

| Solvent recovery | 45% | 91% |

The development of quality-by-design (QbD) models has been instrumental in scaling. Multivariate analysis identified four critical process parameters: BEMP concentration (±2.5%), reaction temperature (±1.5°C), sulfonation time (±15 s), and crystallization cooling rate (±0.5°C/min) [1] [3]. Controlling these within ±1σ ensures consistent API-grade material.

Role of the Sulfone Functional Group in Target Binding

The sulfone functional group represents a powerful structural motif in medicinal chemistry, characterized by its strong hydrogen bond acceptor properties and conformational constraining effects. This functional group, containing a sulfonyl moiety (–SO2–), serves as a versatile tool for enhancing target binding through multiple mechanisms that collectively contribute to improved biological activity and selectivity [8].

The primary mechanism by which sulfone groups enhance target binding involves their role as strong hydrogen bond acceptors. The sulfone moiety functions as a carbonyl group bioisostere, providing similar electronic properties while offering improved stability and unique binding characteristics [9]. This hydrogen bond acceptor capability enables sulfone-containing compounds to engage in specific interactions with hydrogen bond donor residues in protein targets, leading to enhanced binding affinity and selectivity.

Table 2: Sulfone Group Binding Characteristics

| Property | Description | Impact on Activity | Reference Examples |

|---|---|---|---|

| Hydrogen Bond Acceptor Strength | Strong H-bond acceptor (carbonyl bioisostere) | Enhanced target binding | Sulfonamide analogues |

| Conformational Constraint | Fixes functional group orientation | Reduced entropy of binding | Cyclic sulfones |

| Thermal Stability | Resistant to oxidation | Improved compound stability | Imidazole-sulfone hybrids |

| Electronic Effect | Electron-withdrawing nature | Modulated electronic properties | Sulfone-containing drugs |

| Binding Affinity Enhancement | Improved protein-ligand interactions | Increased binding affinity | Enzyme inhibitors |

The conformational constraining properties of sulfone groups significantly impact target binding by fixing the spatial arrangement of attached functional groups. This constraint reduces the entropy penalty associated with binding, as the compound requires less conformational adjustment to achieve optimal binding geometry [9]. The rigid nature of the sulfone linkage ensures that key pharmacophoric elements maintain their relative positions, leading to more predictable and consistent binding interactions.

Research has demonstrated that sulfone groups can direct asymmetric transfer hydrogenation of ketones, adopting positions distal to catalytic centers while maintaining strong directing capabilities [8]. This preference provides predictable binding orientations that can be exploited in drug design to achieve desired selectivity profiles. The sulfone group's ability to facilitate the formation of reduction substrates while maintaining removability offers additional advantages for medicinal chemistry applications.

The electronic effects of sulfone groups contribute significantly to their binding properties. The electron-withdrawing nature of the sulfonyl moiety modulates the electronic density of adjacent functional groups, potentially enhancing or modifying their binding characteristics [10]. This electronic modulation can be particularly important in fine-tuning binding interactions with specific amino acid residues in target proteins.

In protein-sulfonamide interactions, detailed studies have revealed that sulfone groups can form complex binding networks. The sulfonamide oxygens in protein complexes form networks of sulfur-oxygen-hydrogen-carbon interactions with aromatic amino acid chains, including interactions with tyrosine, phenylalanine, and other aromatic residues [11]. These interactions contribute significantly to overall binding energy, with both oxygen atoms of the sulfone group participating in coupled binding interactions.

The thermal stability provided by sulfone groups offers additional advantages for target binding. The resistance to oxidation and thermal degradation ensures that sulfone-containing compounds maintain their binding properties under physiological conditions [9]. This stability is particularly important for compounds that must maintain activity during extended exposure to biological environments.

Sulfone groups also demonstrate unique binding properties in membrane interactions. Studies have shown that sulfone-containing compounds can exhibit enhanced membrane association profiles, with the sulfone group contributing to both binding affinity and membrane selectivity [12]. This property can be crucial for compounds that must traverse biological membranes to reach their targets.

The role of sulfone groups in drug-target interactions extends beyond simple binding enhancement. Research has demonstrated that sulfone groups can participate in dynamic binding processes, where the compound maintains binding affinity while allowing for necessary conformational changes during the binding process [8]. This dynamic aspect of sulfone binding can be particularly important for enzyme inhibitors that must accommodate catalytic conformational changes.

Significance of the 4-Chlorobenzyl Moiety for Activity

The 4-chlorobenzyl moiety represents a crucial structural element in the pharmacological profile of imidazole-sulfone hybrid compounds, contributing significantly to both binding affinity and biological activity through multiple mechanisms. This substitution pattern has been extensively studied in medicinal chemistry, revealing its importance in optimizing drug-receptor interactions and enhancing therapeutic efficacy [13].

The specific positioning of the chlorine atom at the para position of the benzyl group has demonstrated superior activity compared to other substitution patterns. Comparative studies have shown that 4-chlorobenzyl derivatives exhibit enhanced biological activity relative to their 2-chloro and 3-chloro counterparts, with the para-substituted compounds demonstrating optimal membrane interaction properties [13]. This positional preference can be attributed to the electronic and steric effects of the chlorine substituent, which influence both molecular conformation and binding interactions.

Table 3: Chlorobenzyl Moiety Structure-Activity Relationships

| Substitution Pattern | Activity Level | Binding Affinity | Key Properties |

|---|---|---|---|

| 4-Chlorobenzyl | High | Enhanced | Optimal membrane interaction |

| 2-Chlorobenzyl | Moderate | Moderate | Different binding mode |

| 3-Chlorobenzyl | Moderate | Moderate | Altered selectivity |

| Unsubstituted benzyl | Low | Reduced | Baseline activity |

| Fluorobenzyl (comparison) | High | Enhanced | Similar to 4-chloro |

The 4-chlorobenzyl group contributes to biological activity through enhanced membrane interactions and improved binding selectivity. Research has demonstrated that 4-chlorobenzyl p-coumarate compounds exhibit strong antifungal effects, likely through action on plasma membranes and alteration of fungal micromorphology [13]. The mechanism involves direct interaction with membrane proteins, where the chlorobenzyl moiety facilitates binding through specific hydrophobic and electronic interactions.

The electronic properties of the 4-chlorobenzyl moiety play a crucial role in its biological activity. The chlorine atom's electron-withdrawing nature modulates the electronic density of the benzyl ring, affecting both inter- and intramolecular interactions [14]. This electronic modulation can enhance edge-to-face CH/π interactions with receptor aromatic groups, utilizing the benzyl ring edge along with adjacent benzene hydrogens for optimal binding.

In structure-activity relationship studies, the 4-chlorobenzyl moiety has been shown to improve binding affinity through multiple interaction mechanisms. The chlorine atom can participate in halogen bonding interactions with electron-rich regions of target proteins, while the benzyl ring engages in π-π stacking interactions with aromatic amino acid residues [15]. These combined interactions contribute to enhanced binding affinity and improved selectivity profiles.

The conformational properties of the 4-chlorobenzyl group significantly influence its biological activity. The chlorine substituent affects the rotational preferences of the benzyl group, potentially stabilizing specific conformations that are optimal for target binding [16]. This conformational influence can be particularly important in receptor binding, where precise molecular geometry is crucial for activity.

Research has demonstrated that the 4-chlorobenzyl moiety can modulate the pharmacokinetic properties of compounds. The chlorine substituent affects molecular lipophilicity, potentially influencing membrane permeability and bioavailability [13]. These properties are crucial for compounds that must cross biological membranes to reach their targets, with the 4-chlorobenzyl group providing an optimal balance between hydrophobicity and polar interactions.

The 4-chlorobenzyl moiety also demonstrates significant importance in enzyme inhibition studies. Compounds containing this structural element have shown enhanced inhibitory activity against various enzymes, with the chlorobenzyl group contributing to both binding affinity and selectivity . The mechanism involves specific interactions with enzyme active sites, where the chlorine atom and benzyl ring participate in complementary binding interactions.

In antimicrobial applications, the 4-chlorobenzyl moiety has proven particularly effective. Studies have shown that 4-chlorobenzyl-containing compounds demonstrate potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations in the low micromolar range [13]. The mechanism involves disruption of cellular processes through specific binding interactions mediated by the chlorobenzyl moiety.

The significance of the 4-chlorobenzyl moiety extends to its role in drug selectivity. The specific electronic and steric properties of this group can confer selectivity for particular receptor subtypes or enzyme isoforms [18]. This selectivity can be crucial for minimizing side effects while maintaining therapeutic efficacy, making the 4-chlorobenzyl moiety a valuable tool in drug design.

Impact of 4,5-Diphenyl Substituents on Receptor Interactions

The 4,5-diphenyl substituents on the imidazole core represent critical structural features that profoundly influence receptor interactions through multiple molecular mechanisms. These aromatic substituents enhance binding affinity, modulate selectivity, and contribute to the overall pharmacological profile of imidazole-based compounds through their unique electronic and steric properties [18].

The primary mechanism by which 4,5-diphenyl substituents enhance receptor interactions involves π-π stacking interactions with aromatic amino acid residues in target proteins. These interactions are particularly significant with phenylalanine, tyrosine, and tryptophan residues, which are commonly found in receptor binding sites [14]. The extended aromatic surface provided by the diphenyl substituents creates multiple opportunities for favorable π-π interactions, leading to enhanced binding affinity and improved selectivity.

Table 4: Diphenyl Substituent Receptor Interactions

| Interaction Type | Receptor Region | Binding Contribution | Selectivity Impact |

|---|---|---|---|

| π-π Stacking | Aromatic amino acids | Significant | Enhanced |

| Hydrophobic Interactions | Hydrophobic pocket | Moderate | Moderate |

| van der Waals Forces | Binding site cavity | Moderate | Low |

| Charge-transfer Complexes | Electron-rich regions | High | High |

| Conformational Stabilization | Active site | High | Significant |

The hydrophobic interactions facilitated by the 4,5-diphenyl substituents contribute substantially to receptor binding. These interactions occur within hydrophobic pockets of receptor proteins, where the phenyl rings can establish favorable van der Waals contacts with nonpolar amino acid residues [19]. The lipophilic nature of the diphenyl substituents enhances the compound's ability to penetrate hydrophobic binding regions, contributing to improved binding affinity.

Charge-transfer complex formation represents another important mechanism by which 4,5-diphenyl substituents influence receptor interactions. The electron-rich phenyl rings can participate in charge-transfer interactions with electron-deficient regions of receptor proteins, creating stabilizing interactions that enhance binding affinity . These interactions are particularly important in receptors containing aromatic amino acids that can act as electron acceptors.

The conformational stabilization provided by 4,5-diphenyl substituents significantly impacts receptor interactions. The bulky aromatic groups restrict the rotational freedom of the imidazole core, potentially stabilizing conformations that are optimal for receptor binding [21]. This conformational constraint can reduce the entropy penalty associated with binding, leading to improved binding thermodynamics.

Research has demonstrated that 4,5-diphenyl-substituted imidazole compounds exhibit enhanced activity against various receptor types. In GABA receptor studies, compounds with 4,5-diphenyl substitution showed potent activity with EC50 values ranging from 0.19 to 19 μM, with efficacies comparable to or exceeding those of established anesthetics [22]. The mechanism involves specific binding interactions where the diphenyl substituents contribute to receptor recognition and activation.

The impact of 4,5-diphenyl substituents on receptor selectivity is particularly noteworthy. Studies have shown that these substituents can confer selectivity for specific receptor subtypes through unique binding interactions [18]. The spatial arrangement of the phenyl rings creates distinctive binding signatures that can distinguish between closely related receptor subtypes, leading to improved therapeutic selectivity.

In serotonin receptor interactions, 4,5-diphenyl-substituted compounds have demonstrated remarkable selectivity profiles. Research has shown that these compounds can achieve selectivity ratios exceeding 100-fold between different serotonin receptor subtypes, with the diphenyl substituents contributing to both binding affinity and selectivity [5]. The mechanism involves specific interactions with unique amino acid residues in different receptor subtypes.

The membrane association properties of 4,5-diphenyl substituents also influence receptor interactions. These aromatic groups can enhance membrane partitioning, potentially increasing the local concentration of the compound at membrane-bound receptors [12]. This effect can be particularly important for G-protein coupled receptors and other membrane-associated targets.

The 4,5-diphenyl substituents also demonstrate importance in enzyme-receptor interactions. Studies have shown that these substituents can enhance binding to enzymatic receptors through specific aromatic interactions with the enzyme active site [1]. The mechanism involves complementary binding interactions where the diphenyl substituents participate in both binding affinity and catalytic modulation.

The electronic properties of the 4,5-diphenyl substituents contribute to their receptor interaction capabilities. The electron-rich aromatic rings can participate in various electronic interactions with receptor proteins, including dipole-dipole interactions and induced dipole interactions [23]. These electronic effects can fine-tune binding interactions and contribute to receptor selectivity.

Methyl Group Influence on Biological Activity and Selectivity

The methyl group in the 1-position of the imidazole ring represents a seemingly simple structural modification that exerts profound and complex effects on biological activity and selectivity. This small alkyl substituent influences molecular properties through multiple mechanisms, including steric effects, electronic effects, conformational changes, and modifications to pharmacokinetic properties [21].

The steric effects of the methyl group contribute significantly to its biological impact. Although methyl is the smallest alkyl substituent, it can create meaningful steric interactions that influence binding affinity and selectivity [16]. The methyl group can cause steric hindrance in crowded binding sites, potentially reducing binding affinity, or it can fill hydrophobic pockets in receptor binding sites, enhancing binding interactions. The magnitude of these steric effects depends on the specific geometry of the target binding site and the positioning of the methyl group relative to critical binding interactions.

Table 5: Methyl Group Effects on Biological Activity

| Effect Type | Impact | Activity Change | Mechanism |

|---|---|---|---|

| Steric Effects | Moderate hindrance | Depends on position | Spatial arrangement effects |

| Electronic Effects | Electron-donating | Generally favorable | Inductive effects |

| Conformational Effects | Conformational restriction | Can enhance or reduce | Rotational barriers |

| Binding Selectivity | Enhanced selectivity | Usually improves | Receptor complementarity |

| Pharmacokinetic Properties | Improved properties | Often beneficial | Metabolic stability |

The electronic effects of the methyl group arise from its electron-donating properties through inductive effects. The methyl group increases electron density on the imidazole ring, potentially enhancing its ability to participate in electron-donor interactions with target proteins [24]. This electronic modulation can influence hydrogen bonding capabilities, aromatic interactions, and overall binding affinity. The electron-donating nature of the methyl group can also affect the basicity of the imidazole nitrogen atoms, potentially altering protonation states at physiological pH.

Conformational effects represent another crucial mechanism by which the methyl group influences biological activity. The methyl substituent can restrict the rotational freedom of the imidazole ring and attached groups, potentially stabilizing conformations that are optimal for target binding [21]. Research has demonstrated that methyl groups can affect rotational barriers significantly, with typical rotational barriers for methyl groups being approximately 12 kJ/mol, though this can vary substantially depending on the molecular environment.

The influence of methyl groups on binding selectivity has been extensively documented in medicinal chemistry. Studies have shown that N-methyl substitution can dramatically impact selectivity profiles, with compounds achieving selectivity ratios exceeding 400-fold between different receptor subtypes [21]. The mechanism involves specific interactions where the methyl group contributes to receptor recognition through complementary binding interactions that distinguish between closely related targets.

In enzyme inhibition studies, the methyl group has demonstrated significant effects on both activity and selectivity. Research has shown that methylated compounds can exhibit enhanced inhibitory activity against specific enzymes while maintaining reduced activity against off-target enzymes [25]. The mechanism involves specific binding interactions where the methyl group participates in hydrophobic interactions with enzyme active sites, contributing to both binding affinity and selectivity.

The pharmacokinetic properties of compounds are significantly influenced by methyl substitution. The methyl group can enhance metabolic stability by blocking metabolically labile sites, potentially improving bioavailability and half-life [26]. Additionally, the methyl group can modulate lipophilicity, affecting membrane permeability and distribution properties. These pharmacokinetic modifications can be crucial for optimizing the therapeutic profile of drug candidates.

Research has demonstrated that N-methyl substitution can control the conformation of cyclic compounds, dramatically impacting cytotoxicity and binding affinity for target proteins [21]. The mechanism involves conformational constraint where the methyl group restricts molecular flexibility, leading to stabilization of binding-active conformations. This conformational control can be particularly important for compounds that must maintain specific three-dimensional arrangements for optimal activity.

The methyl group also influences the biological activity of compounds through its effects on molecular dynamics. Studies have shown that methyl substitution can affect the rotational barriers of adjacent groups, potentially modulating the dynamic behavior of the molecule during binding interactions [24]. These dynamic effects can influence both binding kinetics and thermodynamics, contributing to overall biological activity.

In antimicrobial applications, the methyl group has demonstrated significant effects on activity and selectivity. Research has shown that methylated antimicrobial peptides can exhibit enhanced activity against specific bacterial strains while maintaining reduced toxicity against mammalian cells [26]. The mechanism involves specific interactions where the methyl group contributes to membrane binding and penetration, enhancing antimicrobial efficacy.

The methyl group's influence on biological activity extends to its effects on protein-protein interactions. Studies have shown that methylated compounds can modulate protein-protein interactions through specific binding interactions that are influenced by the methyl group's steric and electronic properties [21]. These effects can be particularly important for compounds that target protein-protein interaction interfaces.